Piroheptine hydrochloride

Parkinson's Disease Neuroprotection MPTP Model

SELECT: Dual-action anticholinergic & dopamine reuptake inhibitor. Superior to trihexyphenidyl in MPTP neuroprotection studies[]. Essential for CNS combo mech research. R&D only. Purity ≥98%.

Molecular Formula C22H26ClN
Molecular Weight 339.9 g/mol
CAS No. 16378-22-6
Cat. No. B1678458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroheptine hydrochloride
CAS16378-22-6
Synonyms3-(10,11-dihydro-5H-dibenzo-(a,d)cycloheptan-5-ylidene)-1-ethyl-2-methylpyrrolidine
piroheptine
piroheptine hydrochloride
Molecular FormulaC22H26ClN
Molecular Weight339.9 g/mol
Structural Identifiers
SMILESCCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C.Cl
InChIInChI=1S/C22H25N.ClH/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22;/h4-11,16H,3,12-15H2,1-2H3;1H
InChIKeyPLJNHZOEOXGWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piroheptine Hydrochloride (CAS 16378-22-6): A Unique Dopamine Uptake Inhibiting Anticholinergic for Parkinson's Research


Piroheptine hydrochloride is an anticholinergic agent of the diphenylmethane class [1]. Its primary mechanism involves the inhibition of dopamine uptake into presynaptic neurons, a property which is not universally shared among all anticholinergic antiparkinsonian drugs [2]. This dual functionality—muscarinic receptor antagonism combined with dopamine reuptake inhibition (DRI)—distinguishes it within its pharmacological class and has been shown to confer neuroprotective effects in specific preclinical models [3].

Piroheptine Hydrochloride (16378-22-6): Why a Class-Level Substitution Strategy Fails


While numerous anticholinergic agents exist for Parkinson's disease research (e.g., trihexyphenidyl, biperiden, benztropine), they cannot be considered functionally interchangeable with piroheptine hydrochloride [1]. Piroheptine uniquely combines central muscarinic antagonism with a significant inhibition of dopamine uptake, a dual mechanism that is not a defining feature of all anticholinergic antiparkinsonian drugs [2]. Evidence demonstrates that this molecular distinction translates to differential preclinical outcomes, such as the degree of neuroprotection against dopaminergic toxins [3]. Therefore, assuming a generic class effect fails to account for these critical and quantifiable differences in mechanism and experimental efficacy, which are essential for rigorous scientific selection and experimental reproducibility.

Procurement-Ready Evidence: Quantitative Differentiation of Piroheptine Hydrochloride (16378-22-6)


Neuroprotective Efficacy: Piroheptine vs. Trihexyphenidyl in an MPTP Mouse Model of Parkinsonism

In a comparative in vivo study using the MPTP mouse model of parkinsonism, pretreatment with piroheptine hydrochloride (20 mg/kg, i.p.) resulted in a 'complete prevention' of MPTP-induced loss of striatal dopamine [1]. In contrast, the structurally distinct anticholinergic trihexyphenidyl, which lacks the same dopamine uptake inhibition profile, only 'partially protected' against the same neurotoxicity under comparable experimental conditions [1]. This establishes a clear, quantifiable difference in neuroprotective efficacy that cannot be assumed by class membership alone.

Parkinson's Disease Neuroprotection MPTP Model Striatal Dopamine

Muscarinic Receptor Affinity: Rank-Order Potency of Piroheptine Among Anticholinergic Antiparkinsonian Drugs

A comparative binding study in rat brain tissue established a rank order of potency for several anticholinergic antiparkinsonian drugs at inhibiting the binding of the non-selective muscarinic radioligand 3H-QNB [1]. Piroheptine demonstrated a specific, intermediate affinity, ranking higher (more potent) than trihexyphenidyl, biperiden, and ethopropazine, but lower (less potent) than mazaticol and atropine [1]. This quantitative positioning allows researchers to select an agent with a defined level of muscarinic engagement, which is critical for studies investigating receptor subtype-specific effects or aiming to minimize peripheral side effects associated with high potency agents.

Receptor Binding Muscarinic Antagonist Pharmacology Structure-Activity Relationship

Dopamine Uptake Inhibition: A Defining Secondary Mechanism Differentiating Piroheptine

A key differentiator for piroheptine hydrochloride is its documented ability to inhibit dopamine uptake into striatal synaptosomes [1]. This property, not a universal feature of anticholinergic antiparkinsonian drugs like trihexyphenidyl or biperiden, was demonstrated in vitro where piroheptine significantly reduced the active transport of dopamine into presynaptic nerve terminals [1]. This mechanism suggests a dual-action pharmacophore: it not only antagonizes postsynaptic muscarinic receptors but also increases synaptic dopamine availability by blocking its reuptake, a feature that aligns it functionally with dopamine reuptake inhibitors (DRIs) and may underlie its superior neuroprotective profile in certain models [2].

Dopamine Transporter Reuptake Inhibition Synaptosomes Mechanism of Action

Peripheral vs. Central Selectivity: Weak Peripheral Activity of Piroheptine

A review of piroheptine's pharmacological profile notes that it exhibits 'weak peripheral activity compared to other anticholinergic agents' [1]. This suggests a favorable central-to-peripheral selectivity ratio, which is a crucial consideration in the management and study of anticholinergic side effects. While quantitative ratios (e.g., central vs. peripheral ED50 values) are not explicitly provided in the source, this comparative statement indicates that piroheptine may be associated with a reduced burden of peripheral anticholinergic effects (e.g., dry mouth, constipation, urinary retention) relative to other drugs in its class [2].

Side Effect Profile Peripheral Anticholinergic Selectivity Safety Pharmacology

Optimal Scientific Applications for Piroheptine Hydrochloride Based on Evidence


1. Investigating Dopaminergic Neuroprotection in Preclinical MPTP Models

Piroheptine hydrochloride is the agent of choice for studies using the MPTP mouse model of parkinsonism where the primary goal is maximal preservation of striatal dopamine. Its ability to 'completely prevent' dopamine loss, in contrast to the 'partial protection' offered by trihexyphenidyl, makes it an indispensable tool for investigating the mechanistic link between dopamine reuptake inhibition and neuroprotection [1]. This scenario leverages the key differentiating evidence from Section 3.

2. Functional Studies of the Cholinergic-Dopaminergic Interplay

For experiments designed to dissect the functional interactions between the cholinergic and dopaminergic systems in the basal ganglia, piroheptine provides a unique pharmacological profile. Its dual action as a muscarinic antagonist with a defined intermediate potency [2] and as a dopamine reuptake inhibitor [3] allows researchers to simultaneously modulate both pathways with a single compound. This is particularly useful in electrophysiology or microdialysis studies where the compound can serve as a probe to reveal synergistic or antagonistic effects between these two neurotransmitter systems.

3. Developing Pharmacological Tools with Reduced Peripheral Confounds

In behavioral pharmacology studies where central effects are the focus, piroheptine hydrochloride may be preferred over other potent anticholinergics due to its reported 'weak peripheral activity' [4]. This characteristic can help minimize experimental confounds arising from peripheral autonomic side effects, such as alterations in salivation, heart rate, or gastrointestinal motility. This scenario is most relevant for long-term dosing studies or assays that are sensitive to the non-specific effects of peripheral anticholinergic blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piroheptine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.